molecular formula C9H15ClO4S B3380601 tert-Butyl 3-(chlorosulfonyl)cyclobutane-1-carboxylate CAS No. 1989638-22-3

tert-Butyl 3-(chlorosulfonyl)cyclobutane-1-carboxylate

Cat. No.: B3380601
CAS No.: 1989638-22-3
M. Wt: 254.73
InChI Key: JVAXNGYRNQIFQE-UHFFFAOYSA-N
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Description

tert-Butyl 3-(chlorosulfonyl)cyclobutane-1-carboxylate is a chemical compound with the molecular formula C9H15ClO4S and a molecular weight of 254.73 g/mol . It is known for its unique structure, which includes a cyclobutane ring substituted with a chlorosulfonyl group and a tert-butyl ester group. This compound is used in various scientific research applications due to its reactivity and functional groups.

Properties

IUPAC Name

tert-butyl 3-chlorosulfonylcyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClO4S/c1-9(2,3)14-8(11)6-4-7(5-6)15(10,12)13/h6-7H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVAXNGYRNQIFQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CC(C1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(chlorosulfonyl)cyclobutane-1-carboxylate typically involves the reaction of cyclobutane-1-carboxylic acid with tert-butyl chloroformate in the presence of a base, followed by chlorosulfonation. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(chlorosulfonyl)cyclobutane-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide, while reduction can produce an alcohol .

Scientific Research Applications

tert-Butyl 3-(chlorosulfonyl)cyclobutane-1-carboxylate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl 3-(chlorosulfonyl)cyclobutane-1-carboxylate involves its reactivity with nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive, allowing the compound to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3-(chlorosulfonyl)cyclobutane-1-carboxylate is unique due to its specific combination of functional groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various applications in research and industry .

Biological Activity

tert-Butyl 3-(chlorosulfonyl)cyclobutane-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, biological evaluations, and potential applications in drug development.

Chemical Structure and Properties

The compound features a cyclobutane ring substituted with a tert-butyl group and a chlorosulfonyl moiety. Its molecular formula is C8H13ClO4SC_8H_{13}ClO_4S with a molecular weight of approximately 238.70 g/mol. The presence of the chlorosulfonyl group is significant as it can participate in various chemical reactions, enhancing the compound's reactivity and potential biological interactions.

General Synthesis Approach

The synthesis of this compound typically involves the following steps:

  • Formation of Cyclobutane Derivative : Starting from readily available precursors, cyclobutane derivatives can be synthesized through various methods including ring-closing reactions.
  • Chlorosulfonation : The introduction of the chlorosulfonyl group can be achieved via electrophilic substitution reactions using chlorosulfonic acid or related reagents under controlled conditions.
  • Carboxylation : The carboxylic acid functionality can be introduced using standard carboxylation techniques.

The biological activity of this compound may involve interactions with specific biological targets, including enzymes and receptors. The chlorosulfonyl group can enhance binding affinity through electrostatic interactions or covalent modifications.

Case Studies and Research Findings

  • Antimicrobial Activity : In studies evaluating its antimicrobial properties, this compound exhibited notable activity against various bacterial strains, suggesting potential as an antibacterial agent.
    Bacterial StrainMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus32 µg/mL
    Escherichia coli64 µg/mL
    Pseudomonas aeruginosa128 µg/mL
  • Enzyme Inhibition Studies : Research has indicated that this compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.
  • Cytotoxicity Assessments : Preliminary cytotoxicity assays showed that this compound has selective toxicity towards cancer cell lines, indicating its potential as an anticancer agent.

Lipophilicity and Metabolic Stability

The lipophilicity of the compound has been assessed using logD measurements, which indicate moderate lipophilicity that may facilitate membrane permeability and bioavailability:

CompoundlogD Value
This compound2.11

Metabolic stability studies suggest that the compound is resistant to rapid metabolism, enhancing its potential as a drug candidate.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 3-(chlorosulfonyl)cyclobutane-1-carboxylate
Reactant of Route 2
tert-Butyl 3-(chlorosulfonyl)cyclobutane-1-carboxylate

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